molecular formula C24H26N4O4 B11619081 4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11619081
M. Wt: 434.5 g/mol
InChI Key: OXOBMALASKYDRG-UHFFFAOYSA-N
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Description

4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Functionalization of the pyrazole ring: Introduction of hydroxyl and methyl groups can be accomplished through electrophilic substitution reactions.

    Coupling reactions: The pyrazole ring is then coupled with the methoxy-substituted phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final modifications: Additional functional groups are introduced through various organic transformations, including methylation and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1H-PYRAZOL-5-OL is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL
  • 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups and structural features. This combination imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C24H26N4O4/c1-13-5-7-16(8-6-13)12-32-18-10-9-17(11-19(18)31-4)22(20-14(2)25-27-23(20)29)21-15(3)26-28-24(21)30/h5-11,22H,12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)

InChI Key

OXOBMALASKYDRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C)OC

Origin of Product

United States

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